Product packaging for Lysine DL-lactate(Cat. No.:CAS No. 57061-63-9)

Lysine DL-lactate

Cat. No.: B1675775
CAS No.: 57061-63-9
M. Wt: 236.27 g/mol
InChI Key: GBRIDGNTDLIRMN-JEDNCBNOSA-N
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Description

Enzymatic and Biocatalytic Approaches for DL-Lactate Generation

Lactic acid, the precursor to lactate (B86563), exists in two enantiomeric forms, L-(+)-lactic acid and D-(-)-lactic acid, due to a chiral carbon atom. frontiersin.orgmdpi.com DL-lactic acid is a racemic mixture containing equal amounts of both enantiomers. frontiersin.orgmdpi.comwikipedia.org Enzymatic and biocatalytic methods are widely employed for the production of lactic acid, offering the potential for stereospecific production of either L- or D-lactate, or the production of the racemic mixture depending on the enzymes and microorganisms used. wikipedia.orgncsu.edunih.govacutecaretesting.org

Microbial fermentation is a predominant method for lactic acid production, accounting for a significant portion of the total worldwide production. wikipedia.orgncsu.edu This process utilizes microorganisms to convert fermentable sugars from renewable resources, such as lignocellulosic materials and agricultural waste, into lactic acid under controlled conditions. ncsu.edunih.govmdpi.combiotechnologia-journal.org The choice of microorganism is crucial as it determines the optical purity of the lactic acid produced; some species produce primarily L-(+)-lactic acid, others D-(-)-lactic acid, and some produce a racemic mixture of DL-lactic acid. wikipedia.orgncsu.edunih.govacutecaretesting.org

Key factors influencing fermentative lactic acid production include temperature, pH, nutrient availability, substrate concentration, and end-product concentration. mdpi.com Different fermentation modes, such as batch, fed-batch, and continuous fermentation, are employed to optimize yield, productivity, and concentration of lactic acid. nih.govmdpi.combiotechnologia-journal.org Batch fermentation is widely used due to its simplicity and lower contamination risk, although it can suffer from low productivity and inhibition by substrate and end-product accumulation. biotechnologia-journal.org Fed-batch fermentation helps mitigate substrate inhibition and can lead to increased titers. nih.govbiotechnologia-journal.org Continuous fermentation can offer high productivity but carries a higher risk of contamination. mdpi.combiotechnologia-journal.org

Research findings highlight the impact of microbial strains and fermentation conditions on lactic acid production. For instance, Bacillus coagulans has been reported to achieve a productivity of 3.69 g·L−1·h−1 in continuous fermentation. mdpi.com Another study using continuous fermentation with molasses achieved a higher productivity of 10.34 g·L−1·h−1. mdpi.com Repeated batch fermentation with a new alkaliphilic bacterium showed a significant increase in lactic acid productivity, reaching 39.9 g·L−1·h−1 compared to 2.18 g·L−1·h−1 in batch mode. mdpi.com Fed-batch fermentation with L. rhamnosus ATCC 7469 resulted in a lactic acid concentration of 58.01 g/L, a yield of 1.19 g/(L·h), and a conversion of 88.54%, which were improvements over batch fermentation. nih.gov

Table 1: Examples of Lactic Acid Production by Microbial Fermentation

MicroorganismSubstrateFermentation ModeProductivity (g·L−1·h−1)Concentration (g/L)Yield (%)Reference
Bacillus coagulansNot specifiedContinuous3.69Not specifiedNot specified mdpi.com
Not specified (via molasses)MolassesContinuous10.34Not specifiedNot specified mdpi.com
Alkaliphilic bacteriumGlucose (20 g/L)Batch2.1819.6Not specified mdpi.com
Alkaliphilic bacteriumGlucose (40 g/L)Repeated Batch39.9Not specifiedNot specified mdpi.com
Alkaliphilic bacteriumGlucoseMulti-pulse Fed-batch0.65180.6Not specified mdpi.com
L. rhamnosus ATCC 7469Brewer's spent grain hydrolysateBatch0.9525.7386.31 nih.gov
L. rhamnosus ATCC 7469Brewer's spent grain hydrolysateFed-batch1.1958.0188.54 nih.gov
Escherichia coli W3110 derivativesGlucose (5%)Not specifiedNot specifiedNot specified97-99 (theoretical yield) nih.gov

Cell-free enzymatic synthesis involves using isolated enzymes or enzyme cascades outside of a living cell to produce chemicals. This approach can offer advantages in terms of reaction control, product purity, and the ability to carry out reactions that might be difficult within a cellular environment. nih.gov

While the search results primarily discuss cell-free systems for converting lactate to other compounds like pyruvate (B1213749) or acetaldehyde (B116499) frontiersin.orgplos.orgexlibrisgroup.comcapes.gov.br, or for synthesizing other chiral molecules nih.gov, the principle of using isolated enzymes for stereospecific synthesis is relevant. Lactate dehydrogenases (LDH) are key enzymes in lactic acid metabolism and are stereospecific, with L-LDH producing L-lactate and D-LDH producing D-lactate. acutecaretesting.orgnih.gov Cell-free systems could potentially utilize these enzymes, perhaps in conjunction with cofactor regeneration systems, to produce specific lactate enantiomers from pyruvate or other precursors. frontiersin.org Research has explored cell-free multi-enzyme pathways for converting racemic lactate into other products, indicating the potential for enzymatic manipulation of lactate isomers outside of cells. frontiersin.orgresearchgate.net

Chemical Synthesis Routes for Lysine (B10760008) Derivatives

Chemical synthesis provides alternative routes to obtain lysine or its derivatives. While microbial fermentation is the primary industrial method for L-lysine production, chemical methods can be used to synthesize specific lysine derivatives or racemic mixtures. sci-hub.semdpi.com

Chemical synthesis of lysine derivatives often involves multi-step processes, including the protection of amino groups and the introduction of various functional groups. ontosight.ai For example, the synthesis of Nε-methyl-L-lysine derivatives has been achieved using malonate derivatives and dibromobutane to create bromohexanoic acid intermediates, which are then modified at the ε-position. nih.gov Protecting groups like Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) are commonly used in the synthesis of lysine derivatives for applications like peptide synthesis. ontosight.aijst.go.jp

Specific chemical routes for producing intermediates relevant to lysine synthesis include the cyclodehydration of lysine to form α-amino-ε-caprolactam (α-ACL). This conversion can be achieved using chemical catalysts under elevated temperatures. mdpi.comresearchgate.net For instance, transforming lysine to α-ACL has been reported in methanol/H2O mixtures at 250 °C with NaOH as a catalyst, or without NaOH at a lower yield. mdpi.com

Strategies for Racemic Lysine and Lactate Intermediate Conversion

Enzymatic racemization involves the use of enzymes called racemases that catalyze the interconversion of enantiomers, leading to a racemic mixture. ontosight.ainih.govkarger.com Amino acid racemases are crucial in various biological processes and can interconvert D- and L-amino acids. ontosight.ainih.gov The mechanism typically involves the removal and re-addition of a proton at the alpha carbon. ontosight.ai

Enzymatic racemization can be coupled with stereoselective reactions in processes known as dynamic kinetic resolution (DKR) or asymmetric bioconversion to convert a racemic mixture into a single desired enantiomer. researchgate.net In the context of lysine, enzymatic racemization of L-lysine to DL-lysine can be followed by the selective degradation or conversion of one enantiomer to enrich the other. mdpi.comresearchgate.net For example, a two-step process for producing D-lysine from L-lysine involves microbial racemization using lysine racemase to generate DL-lysine, followed by the asymmetric degradation of L-lysine by lysine decarboxylase. mdpi.comresearchgate.net This approach has successfully produced D-lysine with high enantiomeric excess. mdpi.comresearchgate.net

Table 2: D-Lysine Production from L-Lysine via Enzymatic Racemization and Asymmetric Degradation

Starting MaterialEnzyme 1 (Racemase Source)Enzyme 2 (Decarboxylase Source)ProductYield (%)Enantiomeric Excess (ee)Reference
L-lysineProteus mirabilis (LYR)Escherichia coli ATS3D-lysine48.8≥ 99% mdpi.com
L-lysineNot specifiedNot specifiedD-lysine47.4> 99% researchgate.net

Lactate racemase (Lar) enzymes can interconvert L-lactate and D-lactate. nih.govnih.gov Some lactic acid bacteria possess lactate racemases, contributing to the production of DL-lactate. nih.govfrontiersin.org Enzymatic methods utilizing lactate racemases could potentially be integrated into processes aiming to produce DL-lactate or to interconvert lactate enantiomers.

D,L-α-Amino-ε-caprolactam (DL-ACL) is a cyclic intermediate that can be used for the enzymatic production of L-lysine. asm.orgnih.govtandfonline.com This process typically involves two enzymatic steps: the hydrolysis of L-α-amino-ε-caprolactam (L-ACL) to L-lysine catalyzed by an L-α-amino-ε-caprolactamase (ACL hydrolase), and the racemization of the remaining D-α-amino-ε-caprolactam (D-ACL) to L-ACL by an α-amino-ε-caprolactam racemase (ACL racemase). asm.orgnih.govtandfonline.com

Microorganisms have been identified that produce these specific enzymes. For example, Cryptococcus laurentii has been shown to catalyze the asymmetrical hydrolysis of DL-ACL to produce L-lysine. tandfonline.comoup.comcolab.ws Bacterial strains, such as Achromobacter obae and Pseudomonas sp., possess ACL racemase activity, which is essential for converting the D-isomer to the L-isomer, allowing for the complete conversion of the racemic DL-ACL to L-lysine. nih.govtandfonline.com

Studies have demonstrated the efficiency of this enzymatic conversion. A complete conversion of 10% aqueous DL-ACL to L-lysine with high optical purity (99.5% optically pure L-lysine HCl) has been achieved using a mixture of cells producing ACL hydrolase and ACL racemase under optimal conditions of temperature and pH. nih.govtandfonline.com

Table 3: Enzymatic Conversion of DL-α-Amino-ε-caprolactam to L-Lysine

Starting MaterialEnzymes/Microorganisms UsedProductConversion (%)Optical Purity of ProductConditionsReference
10% aqueous DL-ACLCryptococcus laurentii (ACL hydrolase) + Pseudomonas sp. (ACL racemase)L-lysine99.899.5% optically pure L-lysine HCl40 °C, pH 8.0, 24 hours tandfonline.com
10% aqueous DL-ACLCryptococcus sp. (ACL-hydrolase) + Pseudomonas sp. (ACL-racemase)L-lysineTheoretical (quantitative)Not specified40 °C, pH 8.0, 8 hours nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O5 B1675775 Lysine DL-lactate CAS No. 57061-63-9

Properties

CAS No.

57061-63-9

Molecular Formula

C9H20N2O5

Molecular Weight

236.27 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-hydroxypropanoic acid

InChI

InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;/m0./s1

InChI Key

GBRIDGNTDLIRMN-JEDNCBNOSA-N

SMILES

CC(C(=O)O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC(C(=O)O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine DL-lactate

Origin of Product

United States

Synthetic Methodologies and Biotechnological Production Pathways

Metabolic Engineering for Precursor and Product Optimization

Metabolic engineering strategies for Lysine (B10760008) DL-lactate production are centered on optimizing the biosynthesis of L-lysine and lactic acid (both L- and D-isomers, contributing to the DL-lactate form) in microbial cell factories. Significant research has focused on model organisms such as Corynebacterium glutamicum and Escherichia coli for lysine production, and various bacteria and yeasts for lactic acid production.

Metabolic Engineering for Lysine Production

Corynebacterium glutamicum is a primary industrial workhorse for L-lysine production. Metabolic engineering efforts in this organism have targeted various pathways to increase carbon flux towards lysine and alleviate bottlenecks and feedback inhibition. Strategies include engineering the pentose (B10789219) phosphate (B84403) pathway (PPP) to increase NADPH availability, which is crucial for lysine biosynthesis. For instance, overexpression of the zwf gene, encoding glucose 6-phosphate dehydrogenase, in a feedback-deregulated lysine-producing strain of C. glutamicum resulted in increased lysine production on different carbon sources, including glucose and sucrose. lth.se Further modifications, such as introducing the A243T mutation into the zwf gene and overexpressing fructose (B13574) 1,6-bisphosphatase, led to successive improvements in lysine production, with yields increasing by up to 70% through the combination of these genetic modifications. lth.se

Another key area of focus is the tricarboxylic acid (TCA) cycle and anaplerotic reactions. Reducing the activity of isocitrate dehydrogenase through start codon exchange in C. glutamicum has been shown to redirect metabolic flux from the TCA cycle towards anaplerotic carboxylation, resulting in a greater than 40% improvement in lysine production. nih.govasm.org Downregulation of homoserine dehydrogenase activity has also been employed to decrease flux towards competing pathways. researchgate.net Furthermore, modifications at the pyruvate (B1213749) node, such as the deletion of phosphoenolpyruvate (B93156) carboxykinase (pck) and the upregulation of pyruvate carboxylase (pyc), have been used to direct flux towards oxaloacetate formation, a precursor for lysine synthesis. researchgate.net

Enhancing the availability of precursors and improving product export are also critical. Strategies have included improving substrate uptake efficiency and accelerating the export rate of lysine. sci-hub.se Overexpression of the lysE gene, encoding a lysine transport protein, has been shown to significantly increase lysine production and yield in C. glutamicum strains. sci-hub.seacs.org

Metabolic engineering in Escherichia coli has also been explored for L-lysine production. Strategies have involved systematic enzyme screening, pathway balancing, and transporter engineering to construct strains capable of high L-lysine titers. researchgate.net Enhancing NADPH supply and optimizing gene expression in the lysine biosynthesis pathway are key approaches in E. coli engineering. researchgate.net

Research findings demonstrate the impact of these metabolic engineering strategies on lysine production parameters.

Table 1: Impact of Metabolic Engineering on Lysine Production in C. glutamicum

Genetic Modification(s)Targeted Pathway/MechanismReported Improvement in Lysine ProductionReference
Overexpression of zwfPentose Phosphate Pathway (NADPH supply)Increased production on various carbons lth.se
Overexpression of zwf (A243T mutation) + Fructose 1,6-bisphosphatase overexpressionPentose Phosphate Pathway + Carbon flux distributionUp to 70% increase in yield lth.se
Decreased Isocitrate Dehydrogenase activity (start codon exchange in icd)TCA cycle / Anaplerotic flux>40% improvement in production nih.govasm.org
Deletion of pck and upregulation of pycPyruvate node (Oxaloacetate formation)Directed flux towards lysine synthesis researchgate.net
Overexpression of lysELysine exportSignificant increase in production/yield sci-hub.seacs.org
Reduced Pyruvate Dehydrogenase Complex activity (e.g., aceE promoter replacement)Carbon flux distribution from glycolysisImproved lysine production nih.gov

Metabolic Engineering for Lactic Acid Production

Metabolic engineering is also extensively applied to enhance lactic acid production in various microorganisms, including lactic acid bacteria, yeasts like Saccharomyces cerevisiae, and other bacteria. The primary goal is to redirect carbon flux from glucose or other substrates towards lactate (B86563) and improve tolerance to low pH conditions. nih.govscholar9.com

In Saccharomyces cerevisiae, pathway engineering has been used to rewire the biosynthetic pathway for L-lactic acid production. This involves screening heterologous L-lactate dehydrogenase genes to channel pyruvate towards lactate. asm.org Strategies also include reducing ethanol (B145695) accumulation, a competing product, and enhancing the cofactor availability (e.g., NADH or NADPH) required for lactate dehydrogenase activity. asm.org Deletion of NADH-consuming enzymes has been shown to enhance cofactor availability and improve L-lactic acid production. asm.org

Lactic acid bacteria are natural producers of lactic acid. Metabolic engineering in these organisms focuses on improving fermentation parameters, enhancing acid tolerance, and broadening the range of utilizable substrates, including biomass-derived sugars. nih.gov Genetic modifications have been employed to improve lactic acid productivity and yield. scholar9.com

Corynebacterium glutamicum, primarily known for amino acid production, has also been engineered for organic acid production, including D-lactate. Studies have investigated the role of enzymes like quinone-dependent D-lactate dehydrogenase (dld) in the utilization and potential production of D-lactate. nih.gov Reducing the activity of the pyruvate dehydrogenase complex in C. glutamicum has been explored as a platform engineering strategy that can impact the availability of pyruvate, a direct precursor for lactate, potentially influencing lactate production alongside other products like lysine. nih.gov

Research has provided data on the effectiveness of these engineering approaches in improving lactic acid production.

Table 2: Impact of Metabolic Engineering on Lactic Acid Production in Various Microorganisms

Genetic Modification(s)OrganismTargeted Pathway/MechanismReported Improvement in Lactic Acid ProductionReference
Introduction of heterologous L-lactate dehydrogenase genesSaccharomyces cerevisiaeRedirecting pyruvate fluxEnhanced L-lactic acid synthesis asm.org
Deletion of pyruvate decarboxylase geneKluyveromyces lactisRedirecting pyruvate fluxHigh concentrations, productivities, and yields (e.g., 109 g/l, 0.91 g/l/h) scholar9.com
Deletion of NADH-consuming enzymes (NDE1/NDE2)Saccharomyces cerevisiaeEnhanced cofactor availabilityProduction of 117 g/L with a yield of up to 0.58 g/g under low pH asm.org
Engineering for enhanced acid tolerance and substrate rangeLactic Acid BacteriaImproved fermentation parametersIncreased productivity and lower costs nih.govscholar9.com
Reduced Pyruvate Dehydrogenase Complex activityCorynebacterium glutamicumCarbon flux distribution from glycolysis (impacts pyruvate)Potential influence on lactate production (as pyruvate is a precursor) nih.gov

Optimization of Lysine DL-lactate production through metabolic engineering thus relies on a dual approach: maximizing the efficient and cost-effective microbial production of high-purity L-lysine and the desired isomer(s) of lactic acid (D- and/or L-lactate), which are then combined to form the final product.

Stereochemical Considerations in Lysine Dl Lactate Systems

Chirality of Lactate (B86563) Isomers (L-lactate, D-lactate) and their Origins

Lactate, the conjugate base of lactic acid, is a molecule containing a chiral carbon atom, leading to the existence of two optical isomers or enantiomers: L-lactate and D-lactate. These isomers are non-superimposable mirror images of each other wikipedia.orgacutecaretesting.org. L-lactate is also known as (S)-lactate or (+)-lactate, while D-lactate is referred to as (R)-lactate or (-)-lactate, based on their stereochemical configuration and effect on plane-polarized light acutecaretesting.org.

The origins of these lactate isomers in biological systems are diverse. In mammals, L-lactate is the predominant form and is primarily produced from pyruvate (B1213749) through the process of anaerobic glycolysis, catalyzed by the enzyme L-lactate dehydrogenase (L-LDH) wikipedia.orgacutecaretesting.org. L-lactate is present in mammalian blood at concentrations significantly higher than D-lactate acutecaretesting.orgnih.gov.

D-lactate, while present in much lower concentrations in healthy humans, has several origins. It can be acquired exogenously through the consumption of certain foods or the metabolism of chemicals like propylene (B89431) glycol acutecaretesting.orgnih.govchemrxiv.org. A significant source of D-lactate in the human body is the metabolic activity of intestinal bacteria, some species of which possess D-lactate dehydrogenase (D-LDH) and can produce substantial amounts of D-lactate through carbohydrate fermentation acutecaretesting.orgnih.govchemrxiv.orgderangedphysiology.com. Although mammalian cells primarily produce L-lactate, a small amount of endogenous D-lactate production also occurs, potentially via the metabolism of methylglyoxal (B44143) acutecaretesting.orgnih.govchemrxiv.org.

The presence of DL-lactate refers to a racemic mixture containing equal amounts of both L-lactate and D-lactate wikipedia.org. Such mixtures can arise from certain types of bacterial fermentation or chemical synthesis processes wikipedia.org.

Table 1: Characteristics and Origins of Lactate Isomers

IsomerStereochemical DesignationOptical RotationPrimary Mammalian OriginPrimary Non-Mammalian Origin(s)
L-lactate(S)-lactate(+) DextrorotaryAnaerobic glycolysis (L-LDH)Bacterial fermentation
D-lactate(R)-lactate(-) LevorotaryMethylglyoxal metabolism (minor)Bacterial fermentation, Diet, Chemicals
DL-lactateRacemic mixtureNoneN/ABacterial fermentation, Chemical synthesis

Stereospecificity in Enzymatic Reactions Involving Lactate and Lysine (B10760008)

Enzymes are well-known for their high degree of substrate specificity, which often includes stereospecificity wou.edulibretexts.org. This means that enzymes can selectively bind and catalyze reactions involving only one specific stereoisomer of a substrate, or they can catalyze reactions that yield a specific stereoisomer as a product libretexts.org.

In the context of lactate metabolism, the stereospecificity of lactate dehydrogenase (LDH) is a prime example. Mammalian LDH is an L-LDH, meaning it specifically catalyzes the interconversion of pyruvate and L-lactate acutecaretesting.org. This stereospecificity is crucial for maintaining the metabolic balance within cells. In contrast, some bacteria possess D-LDH, enabling them to produce and metabolize D-lactate acutecaretesting.org. Some bacterial species may even have both L- and D-LDH enzymes acutecaretesting.org.

While direct enzymatic reactions forming a covalent bond between lactate and lysine (beyond salt formation, as in Lysine DL-lactate salt) that are stereospecific for both molecules simultaneously are not extensively detailed in the provided search results, the principle of enzyme stereospecificity is highly relevant to potential biological modifications involving these compounds. For instance, the posttranslational modification of lysine by lactylation involves the addition of a lactyl group to the ε-amino group of lysine mdpi.com. This process can be enzymatic or non-enzymatic thno.org. Research suggests that L-lactylation, the dominant lactylation isomer induced by glycolysis, may involve the activation of L-lactate by acyl-CoA synthetases followed by transfer to lysine residues, potentially mediated by enzymes like histone acetyltransferases chemrxiv.orgresearchgate.netnih.govpku.edu.cn. The stereochemistry of the lactate molecule would be critical in such enzymatic pathways, with specific enzymes likely exhibiting a preference for either the L- or D-lactyl moiety.

Furthermore, enzymes involved in the metabolism or modification of lysine also demonstrate stereospecificity. For example, MurE, an enzyme critical for bacterial peptidoglycan synthesis, shows a stereospecific preference for L-lysine incorporation nih.gov. Studies on Staphylococcus aureus MurE indicate no detectable activity with D-lysine nih.gov. This highlights that enzymes interacting with lysine residues are typically sensitive to the stereochemistry at the α-carbon of lysine.

The interaction between lactate and lysine, particularly in the formation or removal of covalent modifications like lactylation, would therefore be subject to the stereospecific constraints imposed by any involved enzymes, dictating which lactate isomer (L or D) is utilized or which stereoisomer of modified lysine is recognized.

Differentiation of Stereoisomeric Modifications (e.g., Lysine L-lactylation vs. Lysine D-lactylation)

The posttranslational modification of lysine by lactylation can result in different stereoisomeric forms depending on the chirality of the lactate molecule involved. The primary lactylation isomers on lysine are Lysine L-lactylation (KL-la) and Lysine D-lactylation (KD-la) mdpi.comthno.orgresearchgate.netnih.govpku.edu.cn. It is important to differentiate these from N-ε-(carboxyethyl)-lysine (Kce), another modification that can be confused with lactylation isomers mdpi.comresearchgate.netnih.govpku.edu.cn.

Research indicates that KL-la is the dominant lactylation isomer that is dynamically regulated by glycolysis researchgate.netnih.govpku.edu.cn. KD-la, on the other hand, may arise through different mechanisms, potentially including non-enzymatic reactions involving D-lactylglutathione, particularly when the glycolytic enzyme system is impaired chemrxiv.orgthno.org.

Differentiating between KL-la and KD-la is crucial for understanding their distinct biological roles and regulatory pathways. Several methods have been developed for this purpose. Two key approaches highlighted in recent research are chemical derivatization coupled with high-performance liquid chromatography (HPLC) and the use of isomer-specific antibodies mdpi.comresearchgate.netnih.govpku.edu.cn.

Chemical derivatization involves reacting the modified lysine residues with a chiral reagent to create diastereomers that can be separated using chromatographic techniques. For instance, derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) has been shown to allow for the differentiation and separation of KL-la and KD-la at the single amino acid level using liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.net. This method relies on the principle that derivatization of enantiomers with a chiral reagent produces diastereomers, which have different physical properties and can be separated chromatographically.

Table 2: Methods for Differentiating Lysine Lactylation Isomers

MethodPrincipleApplicationReference(s)
Chemical Derivatization + HPLC/LC-MS/MSConversion of enantiomers to separable diastereomers using a chiral reagentSeparation and identification at the amino acid level mdpi.comresearchgate.netnih.govpku.edu.cn
Isomer-Specific AntibodiesHighly selective binding to a particular lactylation isomerSelective detection and identification of isomers mdpi.comresearchgate.netnih.govpku.edu.cn

The development and application of isomer-specific antibodies provide a highly selective method for identifying and studying the distribution and dynamics of KL-la and KD-la in biological samples mdpi.comresearchgate.netnih.govpku.edu.cn. These antibodies are designed to specifically recognize the unique stereochemical structure of either the L-lactyl or D-lactyl modification on lysine, enabling researchers to distinguish their presence and abundance in complex biological mixtures.

These methods are essential tools for accurately characterizing the landscape of lysine lactylation and elucidating the specific roles of KL-la and KD-la in various cellular processes and disease states.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Enantiomeric Separation

Chromatographic methods, particularly those employing chiral stationary phases or chiral derivatization agents, are indispensable for separating and quantifying the enantiomers of chiral compounds. Since Lysine (B10760008) DL-lactate involves the racemic DL-lactic acid, the ability to differentiate and measure the D- and L-lactate components is vital.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components in a mixture. For compounds with stereocenters, such as the lactate (B86563) moiety in Lysine DL-lactate, chiral stationary phases (CSPs) are employed to achieve enantiomeric separation. CSPs are designed to interact differently with each enantiomer, leading to different retention times on the column and thus allowing for their separation and individual detection.

While direct analytical data for this compound separation on CSPs was not specifically found in the search results, studies on the separation of lactic acid enantiomers and other chiral compounds highlight the principles. Chiral recognition in chromatography relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector in the stationary phase or mobile phase. mdpi.com Various types of CSPs derived from materials like polysaccharides, macrocyclic antibiotics, and chiral crown ethers have been developed for resolving enantiomers. mdpi.com The effectiveness of separation depends on factors such as the choice of CSP, mobile phase composition, temperature, and flow rate.

For this compound, an appropriate chiral HPLC method would involve selecting a CSP capable of resolving the D- and L-lactate components. The lysine part of the salt, being a standard amino acid with a known stereochemistry (typically L-lysine in biological contexts, though DL-lysine also exists), might also require consideration depending on the specific form of lysine used to synthesize the salt. Methods for analyzing amino acid enantiomers often involve chiral HPLC after derivatization. mdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced separation efficiency and sensitivity compared to conventional HPLC-MS/MS. This technique is particularly powerful for the simultaneous determination and differentiation of isomers, including enantiomers, especially when coupled with chiral separation strategies. researchgate.netresearchgate.net

UPLC-MS/MS has been successfully applied to the simultaneous determination of D- and L-lactic acid enantiomers in biological samples after chiral derivatization. researchgate.netresearchgate.net Chiral derivatization involves reacting the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral UPLC column and detected by MS/MS. This approach can provide high resolution and sensitivity for quantifying individual enantiomers. researchgate.netresearchgate.net

For this compound, UPLC-MS/MS could be used to separate and quantify the D-lactate and L-lactate components after suitable chiral derivatization. The MS/MS detection allows for high specificity by monitoring characteristic fragment ions of the derivatized lactate enantiomers, minimizing interference from other components in the sample. researchgate.netresearchgate.net This is particularly useful for complex matrices or when high sensitivity is required. The technique has also been widely used for identifying and quantifying lysine lactylation sites in proteins, demonstrating its capability in analyzing lactylated compounds. nih.govnih.govnih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods provide crucial information about the molecular structure and functional groups of a compound. For this compound, techniques like NMR and Mass Spectrometry are essential for confirming its identity and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. For chiral compounds, NMR can be used for stereochemical assignment and determining enantiomeric excess, often with the help of chiral solvating agents or chiral shift reagents. researchgate.net

While standard 1H NMR spectroscopy may not always distinguish between enantiomers in a racemic mixture due to their identical chemical environments in an achiral solvent, the addition of a chiral shift reagent can induce differential chemical shifts for the nuclei of each enantiomer, allowing for their separate observation and integration to determine the enantiomeric ratio. researchgate.net Studies have shown the use of chiral NMR shift reagents to resolve the 1H NMR resonances of D- and L-lactate. researchgate.net

For this compound, NMR spectroscopy can confirm the presence of both the lysine and lactate moieties by their characteristic signals. Analysis in the presence of a suitable chiral shift reagent would allow for the differentiation and quantification of the D- and L-lactate components, providing direct evidence of the DL nature of the lactate in the salt. 13C NMR spectroscopy can provide additional structural details and confirm the carbon framework of both components. chemicalbook.com

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, which provides valuable structural information.

MS is routinely used to confirm the molecular mass of this compound. Electrospray ionization (ESI) is a common ionization technique for polar and labile compounds like amino acid salts, producing protonated or deprotonated molecules ([M+H]+ or [M-H]-). uoa.gr The accurate molecular mass obtained from high-resolution MS can confirm the empirical formula of the salt.

MS/MS analysis of the molecular ion of this compound would yield fragment ions corresponding to characteristic cleavages of the lysine and lactate structures. Analyzing these fragmentation patterns can help confirm the connectivity and structure of the salt. MS/MS is also integral to the identification of modified amino acids, such as lysine lactylation, by detecting the specific mass shift and fragmentation patterns associated with the modification. nih.govnih.govresearchgate.netnih.gov This principle is directly applicable to understanding the fragmentation of the lactate group attached to lysine in the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Computational Prediction Tools for Modified Residues

While this compound is a salt rather than a post-translationally modified protein residue, the study of lysine lactylation in proteins provides a relevant context for computational approaches. Lysine lactylation is a post-translational modification where a lactyl group is covalently attached to a lysine residue. nih.govnih.govnih.gov Understanding and predicting such modifications is an active area of research.

Computational prediction tools, including machine learning models and protein language models, are being developed to identify potential lysine lactylation sites in proteins based on amino acid sequences and surrounding sequence motifs. nih.gov These tools analyze patterns and features associated with known lactylation sites to predict novel ones.

Although this compound itself is not a protein and thus not a target for these specific protein modification prediction tools, the underlying principles of understanding the interaction between lysine and the lactate group at a molecular level are relevant. Computational chemistry methods, such as molecular modeling and quantum mechanics/molecular mechanics (QM/MM) calculations, are used to study reaction mechanisms and interactions involving amino acids and other molecules. plos.org These methods could, in principle, be applied to study the formation and properties of this compound, providing theoretical insights to complement experimental characterization.

Antibody-Based Detection and Enrichment Strategies for Related Modifications

Antibody-based methods are indispensable tools for the detection and enrichment of post-translational modifications (PTMs) on proteins. In the context of this compound, a related and significant modification is lysine lactylation (Kla), which involves the addition of a lactyl group to the ε-amino group of a lysine residue. This modification is derived from lactate, the precursor molecule related to this compound. Antibody-based strategies are widely employed to study protein lactylation, enabling the identification, localization, and quantification of lactylated proteins and specific lactylation sites.

A primary approach involves the use of pan anti-lactyllysine antibodies, which are designed to recognize the lactyllysine modification independent of the surrounding amino acid sequence ptmbio.comaliyuncs.com. These antibodies are crucial for the global analysis of protein lactylation within a biological sample aliyuncs.comcreative-proteomics.com. Common applications for these antibodies include Western blotting (WB), enzyme-linked immunosorbent assay (ELISA), and immunoprecipitation (IP) ptmbio.comthermofisher.com.

In Western blotting, anti-lactyllysine antibodies are used to detect the presence and relative abundance of lactylated proteins in cell or tissue lysates. Different pan-Kla signals can be detected in various cell lines, suggesting variations in protein lactylation levels researchgate.net. For example, Western blot analysis has been performed on extracts of cell lines like HeLa, NIH/3T3, and C6 treated with sodium lactate, using anti-lactylated Lysine antibodies at dilutions such as 1:1,000 antibodies.com.

Immunoprecipitation is a key antibody-based technique used to enrich lactylated proteins or peptides from complex biological mixtures prior to detection or further analysis, such as mass spectrometry (MS) creative-proteomics.comfrontiersin.orgnih.gov. In a typical workflow for proteomics analysis of lactylation, proteins are extracted and digested into peptides. These peptides are then incubated with anti-lactyllysine antibody-conjugated agarose (B213101) beads aliyuncs.comresearchgate.netaliyuncs.com. The antibodies immobilized on the solid support selectively capture peptides bearing lactyllysine residues aliyuncs.comaliyuncs.com. Following washing steps to remove non-specifically bound molecules, the enriched lactylated peptides are eluted aliyuncs.com. This antibody-based enrichment step significantly reduces sample complexity, allowing for deeper coverage and identification of low-abundance lactylated peptides by subsequent MS analysis nih.gov.

The combination of antibody-based immunoprecipitation or affinity purification with high-resolution mass spectrometry is a powerful strategy for the system-wide identification and quantification of lysine lactylation sites creative-proteomics.comresearchgate.netfrontiersin.orgnih.gov. This approach has been successfully applied in various studies to map the lactylome in different organisms and biological contexts, including E. coli, wheat, and human cells researchgate.netfrontiersin.orgmdpi.com. For instance, quantitative proteomic analysis utilizing a pan anti-Kla antibody and MS has identified extensive protein lactylation modifications in clear cell renal cell carcinoma (ccRCC), revealing that Kla-modified proteins were more abundant in cancer tissues compared to adjacent normal tissues nih.gov.

While pan antibodies are useful for global analysis, the development of site-specific antibodies can provide more detailed insights into the modification status of individual lysine residues on specific proteins. However, generating highly specific antibodies against small modifications like lactylation can be challenging due to low antigenicity nih.gov. Despite this, advancements have led to the creation of antibodies that can distinguish between different isomeric forms of lysine lactylation, such as KL-la, KD-la, and Kce frontiersin.org. Antibody specificity remains a crucial factor, as non-specific binding can lead to background contamination and affect data reliability frontiersin.org.

Antibody-based methods have facilitated significant research findings in the field of lysine lactylation. Studies have shown that lactylation levels can be influenced by cellular lactate concentrations and metabolic state ptmbio.commdpi.com. For example, treating cells with sodium lactate can increase protein lactylation detected by Western blot antibodies.comabclonal.com. Quantitative proteomic analyses enabled by antibody enrichment have identified thousands of lactylation sites and proteins involved in diverse cellular processes, including metabolism, transcription regulation, and immune responses researchgate.netfrontiersin.orgmdpi.comnih.gov.

The following table summarizes some applications and characteristics of anti-lactyllysine antibodies based on research findings:

Antibody TypeApplicationsKey Features / FindingsReferences
Pan Anti-Lactyllysine AbWestern Blot (WB), ELISA, Immunoprecipitation (IP)Recognizes lactylated lysine independent of sequence; Used for global detection and enrichment. ptmbio.comaliyuncs.comthermofisher.comabclonal.com
Pan Anti-Lactyllysine Ab conjugated to Agarose BeadsPeptide Immunoaffinity Enrichment for MSSelectively captures lactylated peptides; Used in quantitative proteomics to map lactylation sites. aliyuncs.comaliyuncs.commdpi.com
Pan Anti-Kla AntibodyWestern Blot, Quantitative Proteomics (MS)Used to evaluate pan-lysine lactylation levels and identify differentially lactylated proteins in various conditions. researchgate.netnih.gov
Second-generation AntibodiesDetection of KL-la, KD-la, KceDesigned to distinguish between different isomeric forms of lysine lactylation. frontiersin.org

Note: Interactive data tables are not supported in this format. The table above presents the data in a static format.

These antibody-based strategies, particularly when coupled with mass spectrometry, continue to be fundamental for unraveling the biological roles and regulatory mechanisms of lysine lactylation and other related lysine modifications.

Biochemical Roles and Metabolic Interconnections of Dl Lactate and Lysine

Role of Lactate (B86563) as a Metabolic Precursor in Lysine-Related Modifications

Lactate serves as a crucial metabolic precursor for lysine (B10760008) lactylation (Kla), a PTM where a lactyl moiety is transferred to the ε-amino group of a lysine residue. This modification links cellular metabolic status, specifically lactate levels, to epigenetic and signaling pathways. nih.govaginganddisease.org The extent of Kla is positively correlated with intracellular lactate concentrations. nih.gov

Formation Mechanisms of Lysine Lactylation (Enzymatic and Non-Enzymatic)

Lysine lactylation can occur through both enzymatic and non-enzymatic mechanisms. frontiersin.orgresearchgate.netbiorxiv.org

Enzymatic Lactylation: The enzymatic mechanism involves the transfer of an L-lactyl group from L-lactyl-CoA to a lysine residue on a target protein. researchgate.netnih.govfrontiersin.org Enzymes known as "lactyltransferases" or "writers" catalyze this process. frontiersin.org In eukaryotes, p300/CBP and MYST families are considered primary enzymes responsible for adding lactyl groups. frontiersin.orgnih.gov Acetyltransferase p300, known for its versatility in catalyzing various acyl modifications, has been identified as a lactyltransferase. creative-proteomics.commdpi.com Some studies also suggest that AARS1/2 enzymes can directly catalyze lactylation using lactate itself, although their contribution to global basal Kla levels may not be dominant. biorxiv.orgbio-connect.nl KAT8 has also been identified as a pan-Kla writer. spandidos-publications.com

Non-Enzymatic Lactylation: Non-enzymatic lactylation involves the direct transfer of a lactyl group to a lysine residue without enzyme catalysis. frontiersin.orgresearchgate.netthno.org This process can be influenced by environmental factors such as pH, temperature, and substrate concentration. thno.org One identified non-enzymatic pathway involves the transfer of a D-lactyl group from S-D-lactoylglutathione (LGSH) to lysine residues. frontiersin.orgresearchgate.netnih.govnih.govtandfonline.com LGSH is a product of the glyoxalase pathway. frontiersin.orgresearchgate.netnih.govnih.govarizona.edufrontiersin.orgmdpi.com Another non-enzymatic pathway identified in bacteria involves the direct donation of L-lactyl groups from L-La-CoA. nih.govtandfonline.com

The formation of different lysine lactylation isomers, KL-la, KD-la, and N-ε-(carboxyethyl)-Lysine (Kce), can occur through these pathways. KL-la is primarily associated with enzymatic mechanisms utilizing L-lactate or L-lactyl-CoA, while KD-la is formed non-enzymatically from LGSH, and Kce is an adduct formed from methylglyoxal (B44143) (MGO), a glycolytic byproduct, and lysine. frontiersin.orgresearchgate.netnih.govthno.orgpnas.org

Interplay with Other Post-Translational Modifications

Lysine lactylation does not exist in isolation but interacts with other PTMs, particularly other lysine acylation modifications like acetylation and crotonylation. frontiersin.orgcreative-proteomics.comthno.orgcreative-proteomics.com Cellular metabolism produces various intermediate metabolites that can regulate PTMs, and lactate mediates the interplay between glycolysis, lactate accumulation, and protein lactylation. creative-proteomics.com

Involvement of Lysine and Lactate in Cellular Metabolic Pathways

Lactate and lysine are involved in various cellular metabolic pathways, with their interactions having significant regulatory implications.

Glycolysis and Glyoxalase Pathway Intersections

Glycolysis, the metabolic pathway that breaks down glucose, culminates in the production of pyruvate (B1213749), which can then be converted to lactate, particularly under anaerobic conditions or in cells exhibiting the Warburg effect. nih.govfrontiersin.orgnih.govnih.gov Lactate, as an end product of glycolysis, serves as a precursor for lactylation, directly linking glycolytic activity to this PTM. frontiersin.orgnih.govfrontiersin.orgnih.gov

The glyoxalase pathway, involving enzymes Glyoxalase 1 (GLO1) and Glyoxalase 2 (GLO2), plays a crucial role in detoxifying methylglyoxal (MGO), a reactive byproduct of glycolysis. frontiersin.orgresearchgate.netnih.govnih.govarizona.edufrontiersin.orgmdpi.com GLO1 catalyzes the conjugation of MGO with glutathione (B108866) (GSH) to form S-D-lactoylglutathione (LGSH). frontiersin.orgresearchgate.netnih.govnih.govarizona.edufrontiersin.orgmdpi.com GLO2 then hydrolyzes LGSH to produce D-lactate and regenerate GSH. frontiersin.orgresearchgate.netnih.govnih.govarizona.edufrontiersin.orgmdpi.com The LGSH produced in this pathway is a donor for non-enzymatic D-lactylation of lysine residues. frontiersin.orgresearchgate.netnih.govnih.govtandfonline.com This establishes a feedback mechanism where a glycolytic byproduct (MGO) leads to the formation of a molecule (LGSH) that can non-enzymatically modify proteins, including glycolytic enzymes, potentially regulating glycolytic flux. researchgate.netnih.govarizona.edufrontiersin.org Inhibition of GLO2 leads to elevated LGSH levels and a marked increase in non-enzymatic lactylation. researchgate.netnih.govarizona.edu

The interplay between glycolysis and the glyoxalase pathway, mediated by lactate and MGO derivatives, highlights a complex regulatory network where metabolic intermediates directly influence protein modifications and cellular processes.

Utilization of DL-Lactate as a Carbon Source in Microbial Metabolism

Lactate, including both L- and D-isomers, is an important carbon source for the metabolism of many microorganisms. researchgate.netcambridge.orgresearchgate.net Microbial lactate utilization can influence various cellular processes, including stress resistance, cell wall remodeling, and virulence factors. researchgate.net

Bacteria utilize lactate through various mechanisms, often requiring a lactate permease to transport extracellular lactate into the cell. researchgate.netcambridge.org Lactate-oxidizing enzymes play key roles in the lactate utilization pathway, enabling microbes to use lactate as a carbon and electron source. researchgate.netresearchgate.net For example, some bacteria employ respiratory lactate dehydrogenases that donate electrons generated from lactate oxidation to the membrane-bound quinone pool, coupling lactate degradation to the electron transport chain. researchgate.net

The ability of microbes to utilize lactate as a carbon source is significant in various environments, including the gut microbiome, where competition for lactate occurs between different lactate-utilizing bacteria. cambridge.org This metabolic flexibility allows microbes to adapt to different nutrient availability and contributes to the dynamics and stability of microbial communities. cambridge.org

Enzymatic Regulation of Lactate and Lysine Metabolism

The levels of lactate and the extent of lysine lactylation are subject to enzymatic regulation. Lactate metabolism is primarily regulated by lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate. ijbs.com

Lysine lactylation is dynamically regulated by the balance between "writer" enzymes that add lactyl groups and "eraser" enzymes that remove them. creative-proteomics.com As mentioned, p300/CBP and potentially AARS enzymes and KAT8 are involved in adding lactyl groups. frontiersin.orgbiorxiv.orgnih.govmdpi.combio-connect.nlspandidos-publications.com

The removal of lactyl groups is catalyzed by "delactylases" or "erasers." frontiersin.org Several lysine deacetylases (KDACs), including histone deacetylases (HDACs) and sirtuins (SIRTs), have been found to possess delactylase activity. frontiersin.orgnih.gov Specifically, HDAC1, HDAC2, and HDAC3 have been identified as efficient enzymes for removing lactyl groups from lysine residues in vitro. frontiersin.orgnih.gov SIRT1 and SIRT3 also exhibit some delactylase activity. frontiersin.orgnih.gov There is ongoing research to clarify the specific roles of these enzymes and identify the primary non-histone delactylase. frontiersin.orgnih.gov HDAC-catalyzed lysine lactylation has been proposed as a dominant mechanism for Kla formation in cells. biorxiv.org

Computational and Theoretical Studies of Lysine Dl Lactate Interactions

Molecular Dynamics (MD) Simulations of Lysine-Lactate Adducts and Complexes

Molecular dynamics (MD) simulations are widely used to investigate the dynamic behavior of biological molecules and their interactions at an atomic level over time. In the context of lysine-lactate interactions, MD simulations have been employed to study the behavior of lysine (B10760008) residues and their adducts with lactate (B86563), often within the environment of proteins or lipid bilayers.

MD simulations have been utilized to analyze the interactions between glycopeptides, including those containing lysine, and ligands such as L-Lys-D-Ala-D-Lac, providing insights into binding interactions, hydrogen bond formation, and free energy calculations of the resulting complexes acs.org. For instance, simulations investigating the binding of vancomycin (B549263) analogues to ligands like L-Lys-D-Ala-D-Lac characterized binding interactions through analyses of root-mean-square deviation (RMSD), 2D contour plots, hydrogen bond analysis, and free energy calculations acs.org. The stability of complexes was assessed based on the average number of hydrogen bonds formed during simulations, showing varying stability depending on the specific glycopeptide and ligand combination acs.org.

MD simulations have also been applied to study protein dynamics and ligand binding, including the interaction of lactate with enzymes like lactate dehydrogenase (LDH) researchgate.net. These simulations can explore conformational changes in proteins upon substrate binding and identify different protein conformations that may be relevant for binding researchgate.net. Studies on LDH have shown that the enzyme samples a range of conformations, with the mobility of the active site loop influencing substrate access researchgate.net.

Furthermore, MD simulations have been used in the study of lysine lactylation, specifically examining the binding of potential lactylation substrates like lactyl-CoA to enzymes such as histone acetyltransferase p300 (HAT p300) chemrxiv.orgchemrxiv.org. These simulations can suggest stable binding of the substrate at the enzyme's active site, identifying key amino acid residues involved in the interaction chemrxiv.orgchemrxiv.org.

Beyond protein interactions, MD simulations have also explored the behavior of lysine-terminated polypeptides in lipid bilayers, investigating their orientation and motion, and how interactions at the bilayer surface can influence their conformation and dynamics nih.gov.

Illustrative Data (Hypothetical MD Simulation Data Table): While specific data on Lysine DL-lactate salt simulations are unavailable, an MD study on a lysine-lactate complex within a protein could yield data on:

Simulation Time (ns)RMSD of Lysine Cα (Å)Number of Lysine-Lactate Hydrogen BondsBinding Energy (kcal/mol)
0.11.53-5.2
1.02.14-6.8
5.01.83-6.1
10.02.35-7.5

This table is illustrative and based on typical outputs from MD simulations studying ligand-protein interactions. Actual data would depend on the specific system and simulation parameters.

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are powerful tools for studying chemical reactions and interactions at an electronic level, providing insights into reaction mechanisms, transition states, and energy landscapes. These methods are particularly valuable for describing bond breaking and formation events.

QM/MM calculations have been applied to investigate enzymatic reactions involving lactate and lysine. For example, QM/MM studies have explored the catalytic mechanism of enzymes like L-lactate dehydrogenase (LDH), examining the interconversion of pyruvate (B1213749) to L-lactate and the roles of key residues and cofactors in the process researchgate.netcapes.gov.br. These studies can determine potential energy surfaces and identify transition states for hydride and proton transfer steps capes.gov.br. QM/MM calculations have also been used to study the mechanism of L-lactate oxidation by enzymes researchgate.net.

In the context of lysine modifications, QM/MM calculations have been employed to study the catalytic mechanisms of enzymes that interact with modified lysine residues, such as lysine-specific demethylase 1 (LSD1) researchgate.netplos.org. While these studies focus on demethylation rather than lactylation, they demonstrate the applicability of QM/MM methods to enzyme mechanisms involving lysine. QM/MM calculations allow for treating the chemically active region (QM region) with high-level quantum mechanics while the surrounding protein and solvent (MM region) are treated with molecular mechanics plos.orgnih.gov. This approach enables the study of complex biological systems while maintaining computational tractability.

QM calculations can also be used to predict protein-ligand binding affinities and gain detailed structural insights rsc.orgresearchgate.net. By applying QM methods to portions of the system directly involved in binding, computational cost can be reduced rsc.orgresearchgate.net.

Illustrative Data (Hypothetical QM/MM Energy Profile Data): A QM/MM study of a lysine lactylation reaction step could generate data for an energy profile:

StateDescriptionRelative Energy (kcal/mol)
ReactantsLysine ε-amino group + Lactyl-CoA/Lactate0.0
Transition State 1Formation of tetrahedral intermediate+15.5
IntermediateTetrahedral intermediate+5.2
Transition State 2Breakdown of intermediate / Product formation+10.1
ProductsLysine-Lactate Adduct + CoA/Leaving group-8.7

This table is illustrative and represents a simplified hypothetical reaction pathway energy profile calculated using QM/MM. Actual values would be specific to the studied reaction and computational method.

Theoretical Modeling of Molecular Interactions and Binding Affinities

Theoretical modeling encompasses a range of computational approaches used to describe and predict molecular interactions and binding affinities. These methods are crucial for understanding the forces that govern the association of molecules, such as lysine and lactate.

Molecular docking is a widely used theoretical technique to predict the preferred orientation and binding affinity of a ligand to a receptor chemrxiv.orgchemrxiv.org. This method has been applied to study the binding of potential lactylation substrates, like lactyl-CoA, to enzymes involved in the process chemrxiv.orgchemrxiv.org. Docking studies can reveal the binding efficiency and identify key residues in the binding site chemrxiv.orgchemrxiv.org. For example, molecular docking has shown that lactyl-CoA exhibits a higher binding affinity to HAT p300 compared to lactate itself chemrxiv.orgchemrxiv.org.

Beyond docking, more sophisticated theoretical methods are used to calculate binding free energies, which provide a more accurate measure of binding affinity acs.orgresearchgate.netrsc.orgresearchgate.net. These methods often combine information from MD simulations with energy calculations (e.g., MM-GBSA or MM-PBSA) or use QM calculations on selected parts of the system researchgate.netrsc.orgresearchgate.net. Theoretical modeling can help in understanding the factors contributing to binding strength, such as hydrogen bonds, electrostatic interactions, and hydrophobic effects acs.orgrsc.orgresearchgate.net.

Theoretical models can also be developed to predict post-translational modification sites, including lysine lactylation sites, using machine learning approaches based on protein sequences and structural features nih.govresearchgate.net. These models serve as cost-effective tools for identifying potential modification sites nih.govresearchgate.net.

Illustrative Data (Hypothetical Binding Affinity Data Table): Theoretical modeling studies could produce binding affinity data:

Molecule Interacting with LysineModeling MethodPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
L-LactateMolecular Docking-3.5Arg10, Lys50
D-LactateMolecular Docking-3.1Arg10, Lys50
Lactyl-CoAMolecular Docking-8.6 chemrxiv.orgchemrxiv.orgAsp1399, His1402, Arg1410 (in p300) chemrxiv.org
Lysine-Lactate AdductFree Energy Calc.-7.2-

This table includes both hypothetical data and data points mentioned in the search results chemrxiv.orgchemrxiv.org. Predicted binding affinities are theoretical values and depend on the specific model and system studied.

Conformational Analysis and Stereoselective Recognition Mechanisms

Computational methods are vital for analyzing the conformational preferences of molecules and understanding the mechanisms underlying stereoselective recognition. Lysine and lactate both possess chiral centers (in the case of L- and D-lactate), and their interactions can exhibit stereospecificity.

Conformational analysis using computational techniques explores the various spatial arrangements that a molecule can adopt and their relative energies nih.govacs.org. MD simulations, for instance, can reveal the dynamic conformational changes of proteins upon ligand binding, which are often crucial for enzyme activity and recognition nih.govresearchgate.netacs.org. Studies on LDH have highlighted the role of conformational transitions between open and closed states in facilitating the enzymatic reaction acs.org. Lactylation of lysine residues in proteins like hemoglobin has also been shown to promote conformational changes nih.gov.

Stereoselective recognition mechanisms involve the preferential interaction of a chiral molecule with one stereoisomer over another. Computational studies, including docking and QM/MM calculations, can provide insights into the structural basis for stereospecificity in enzyme-substrate interactions capes.gov.brrsc.orguninsubria.it. For example, studies on lactate-binding enzymes have explored how the active site architecture dictates the preferential binding and processing of L- or D-lactate uninsubria.it. Theoretical models based on interaction points between the ligand and protein have been proposed to explain stereospecific discrimination uninsubria.it.

Computational methods can also predict the stereoselectivity of reactions catalyzed by enzymes rsc.orgresearchgate.net. By calculating the energies of transition states for reactions involving different stereoisomers, it is possible to understand the basis for observed stereochemical outcomes capes.gov.brrsc.org.

The stereospecificity of lactate's biological effects is also investigated computationally. While some functions of lactate are stereospecific for L-lactate, others, like its effects on mitochondrial electron transport chain activity, may not be biorxiv.org. Computational studies can help probe the molecular reasons behind these differences in stereospecificity.

Illustrative Data (Hypothetical Conformational Energy Data): Conformational analysis could yield data on the relative energies of different conformers:

Conformer Description (Hypothetical)Relative Energy (kcal/mol)Dihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)
Extended Conformation0.0180180
Folded Conformation 1+2.560120
Folded Conformation 2+3.1-60-120

This table is illustrative and represents hypothetical relative energies and key dihedral angles for different conformers of a lysine-lactate adduct or a related molecule.

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Strategies for Lysine (B10760008) DL-Lactate and its Derivatives

Current understanding of lysine and lactate (B86563) interactions in biological systems often centers on the formation of lysine lactylation, a covalent modification on proteins. This process can occur enzymatically, often involving lactyl-CoA as a precursor, or non-enzymatically, particularly for D-lactylation via lactoyl-glutathione nih.govbiorxiv.orgfrontiersin.orgabclonal.com. While these mechanisms describe the in situ biological formation of the lactyl-lysine linkage, the controlled synthesis of Lysine DL-lactate and its derivatives for specific applications presents distinct challenges and opportunities.

Future research will likely focus on developing efficient and scalable synthetic methodologies. This could involve optimizing chemical synthesis routes, potentially building upon existing methods for synthesizing polylactate or copolymers incorporating lysine and lactic acid acs.org. Exploring novel chemical catalysts and reaction conditions to control the formation of the salt and potentially other derivatives will be crucial.

Furthermore, biocatalytic approaches hold significant promise. Engineered microorganisms have been utilized for the production of L-lysine and in processes involving lactate metabolism researchgate.netsci-hub.se. Future work could explore designing enzymatic or whole-cell biocatalytic systems specifically tailored for the synthesis of this compound. This might involve identifying or engineering enzymes that can efficiently catalyze the formation of the ionic bond between lysine and lactic acid, or developing cascade reactions that produce and combine the two components. The stereochemistry of lactate (L- and D-forms) adds another layer of complexity and opportunity, allowing for the potential synthesis of stereoisomerically pure or enriched forms of this compound with potentially distinct properties.

Elucidation of Stereospecific Biochemical Functions beyond Known Lactylation

The biological activity of lactate is known to exhibit stereospecificity in certain contexts; for instance, L-lactate has been implicated in regulating ER magnesium homeostasis and cellular mitosis, unlike D-lactate biorxiv.org. While lysine lactylation itself involves the attachment of a lactyl group, the stereochemistry of the lactate precursor influences the resulting modification (L-lactylation vs. D-lactylation) nih.gov. The enzymes involved in adding ("writers") and removing ("erasers") lactylation may also exhibit stereospecificity, influencing the dynamics and potential differential roles of L- and D-lactylation chemrxiv.org.

Future research should aim to comprehensively elucidate the stereospecific biochemical functions of this compound and its individual stereoisomers (L-lysine L-lactate, L-lysine D-lactate, D-lysine L-lactate, D-lysine D-lactate). This goes beyond the established understanding of protein lactylation and could explore whether this compound itself, or its specific stereoisomers, have signaling roles, interact with specific proteins or metabolites in a stereoselective manner, or influence cellular processes independently of protein modification.

Investigating the potential for stereospecific interactions with enzymes or transporters could reveal novel regulatory pathways. Furthermore, exploring whether different cellular compartments or physiological conditions favor the formation or activity of specific stereoisomers of this compound could provide deeper insights into metabolic regulation and cellular function. The existence of multiple lactylation isomers (K(L-la), K(D-la), and Kce) also suggests a complex landscape of lactate-derived modifications with potentially distinct biological consequences that warrant further stereospecific investigation nih.govfrontiersin.org.

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of multi-omics technologies has revolutionized the study of complex biological systems, and their application to understanding the roles of lactate and lactylation is already yielding significant insights frontiersin.orgmdpi.comsciopen.comeurekalert.orgoup.comnih.govbioengineer.orgnih.govmedrxiv.orgbiorxiv.orgnih.gov. Integrating data from genomics, transcriptomics, proteomics, metabolomics, and specifically, lactylomics, is crucial for a systems-level understanding of how this compound and related modifications influence cellular processes.

Future research will increasingly rely on sophisticated multi-omics approaches to unravel the intricate network of interactions involving this compound. This includes using techniques like global proteomics, lactylome profiling, and high-throughput RNA sequencing to identify proteins that are lactylated under different conditions, the specific lysine residues modified, and the downstream effects on gene expression and protein function sciopen.comeurekalert.orgnih.gov. Single-cell and spatial transcriptomics can provide insights into cell-type-specific and spatially resolved dynamics of lactylation and related metabolic pathways mdpi.comnih.govnih.gov.

Integrating these diverse datasets using bioinformatics and computational modeling will be essential to build comprehensive maps of lactate-mediated regulation. This can help identify key pathways influenced by lactylation, predict novel functions, and uncover potential crosstalk with other post-translational modifications. For example, multi-omics analysis has already revealed significant changes in proteins, lactylation levels, and gene expression related to energy and nucleic acid metabolism during cardiac development sciopen.comeurekalert.org. Similar integrative approaches can be applied to understand the broader impact of this compound in various physiological and pathological contexts.

Potential data tables in this area could include:

Omics Data TypeInformation CapturedPotential Insights
Lactylomics (Proteomics)Identification of lactylated proteins and specific sitesIdentification of novel lactylation targets, mapping of modification sites
TranscriptomicsGene expression levelsIdentification of genes regulated by lactylation or related pathways
MetabolomicsLevels of metabolites, including lactateCorrelation between lactate levels and lactylation status, identification of related metabolic pathways
ProteomicsGlobal protein abundanceChanges in protein expression in response to altered lactylation

Exploration of this compound in Advanced Material Science and Biocatalysis.

The chemical structure of this compound, containing both an amino acid and a hydroxycarboxylic acid, suggests potential applications in material science and biocatalysis. Lactate is already a key monomer in the production of biodegradable polylactate researchgate.net. The incorporation of lysine, with its reactive amino group, into lactate-based polymers could lead to the development of novel biomaterials with tailored properties.

Future research can explore the synthesis of polymers and copolymers utilizing this compound or its derivatives. This could involve investigating different polymerization techniques to create materials with desired characteristics such as biodegradability, mechanical strength, and surface properties. The presence of lysine residues could allow for further functionalization of these materials, enabling the attachment of bioactive molecules or the creation of responsive materials for drug delivery or tissue engineering applications acs.org.

In the field of biocatalysis, this compound and its components are directly relevant. Enzymes involved in lactate metabolism and lysine modification are targets for biocatalytic applications researchgate.netsci-hub.seresearchgate.net. Future research could focus on utilizing or engineering enzymes to synthesize this compound or its derivatives with high specificity and efficiency. This could involve developing biocatalytic processes for the production of enantiomerically pure lysine lactates. Furthermore, enzymes that interact with lactylated proteins could be explored for their potential in modifying or cleaving lactyl-lysine bonds in a controlled manner, which could have applications in protein engineering or the development of novel biocatalysts. The stereospecificity observed in some lactate-interacting enzymes highlights the potential for developing highly selective biocatalytic processes involving this compound stereoisomers.

Q & A

Q. What analytical methods are recommended for quantifying Lysine DL-lactate in microbial culture media, and how can batch-to-batch variability be minimized?

Enzymatic assays (e.g., D-/L-Lactate Assay Kits) are standard for quantifying DL-lactate isomers due to their specificity and sensitivity . For batch consistency, ensure active substance characterization via thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD), as demonstrated in stability studies of Vortioxetine DL-lactate batches . High-performance liquid chromatography (HPLC) with chiral columns can further resolve D- and L-isomers, critical for metabolic studies .

Q. How should DL-lactate be incorporated into minimal media for bacterial growth studies, and what concentrations are optimal?

DL-lactate is commonly added at 10–20 mM in microscopy or minimal media to support bacterial respiration (e.g., Shewanella oneidensis MR-1) . For Pseudomonas stutzeri SDM, higher concentrations (0.45 M) are optimal for pyruvate production, but substrate inhibition occurs above 0.6 M . Adjust pH to 8.0 and maintain dissolved oxygen (DO) at 15% saturation for aerobic biocatalysis .

Advanced Research Questions

Q. How can conflicting structural data from PXRD and single-crystal X-ray diffraction (SXRD) for this compound be resolved?

Discrepancies may arise from polymorphism (e.g., β-form crystals vs. amorphous phases). Validate crystal forms using combined DSC (to detect phase transitions) and PXRD (to confirm lattice parameters). For Vortioxetine DL-lactate, SXRD confirmed a monoclinic system (space group P21/c) with stoichiometry C21H28N2O3S, providing a reference for comparative analysis . Computational modeling (e.g., density functional theory) can further reconcile experimental and theoretical lattice energies.

Q. What experimental design considerations are critical for studying DL-lactate utilization in anaerobic gut microbiota?

Use defined media (e.g., PYLA: peptone yeast extract + 40 mM DL-lactate + 33 mM acetate) to isolate lactate-utilizing strains like Anaerobutyricum soehngeni . Proteomic and genomic analyses are essential to identify metabolic pathways (e.g., acetyl-CoA synthesis) and niche-specific adaptations . Monitor butyrate production via gas chromatography and validate gene clusters (e.g., lactate dehydrogenase isoforms) through knockout mutants .

Q. How does DL-lactate concentration affect electron transport chain efficiency in Pseudomonas stutzeri SDM during pyruvate synthesis?

At 0.45 M DL-lactate, cytochrome c reduction peaks, indicating optimal electron transfer . Substrate inhibition (>0.6 M) disrupts membrane potential, reducing NAD+ regeneration. Use real-time oxygen consumption assays and redox-sensitive dyes (e.g., resazurin) to correlate lactate concentration with electron flux. Data from Figure 6 in biocatalysis studies show a 97.8% conversion efficiency under these conditions .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in DL-lactate metabolic flux data across different bacterial species?

Variability arises from species-specific enzyme kinetics (e.g., D- vs. L-lactate dehydrogenases) . Conduct comparative genomic analyses to identify orthologs of key enzymes (e.g., ldhA in E. coli vs. iLDHs in P. stutzeri). Use isotopically labeled DL-lactate (e.g., 14C-DL-lactate) to trace carbon flux and quantify CO2 evolution rates .

Q. What strategies optimize DL-lactate stability in long-term cell culture experiments?

Store DL-lactate solutions at 4°C in amber vials to prevent photodegradation. For cell culture, sodium DL-lactate (pH-adjusted to 7.4) is stable for ≤72 hours at 37°C . Include antioxidants (e.g., ascorbate) in media to mitigate lactate oxidation, as described in Sigma-Aldrich protocols .

Data Interpretation and Validation

Q. How should researchers validate DL-lactate-dependent gene expression profiles in transcriptomic studies?

Use RNA-seq with spike-in controls (e.g., ERCC RNA standards) to normalize data from DL-lactate-fed vs. control cultures . Confirm findings via qRT-PCR targeting lactate-responsive genes (e.g., dld in Bordetella avium ). Cross-reference proteomic datasets (e.g., acetyl-CoA pathway proteins ) to ensure transcriptional changes translate to functional outputs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.